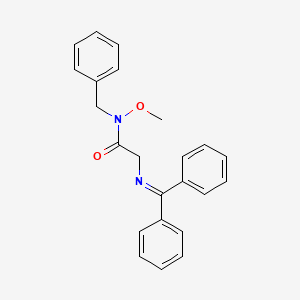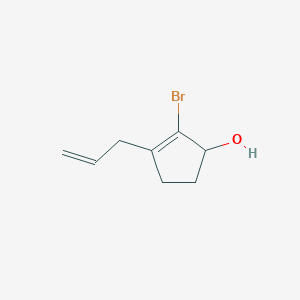
2,9-Bis(4-fluorophenyl)-1,10-phenanthroline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,9-Bis(4-fluorophenyl)-1,10-phenanthroline is a chemical compound known for its unique structural properties and applications in various scientific fields. This compound is characterized by the presence of two 4-fluorophenyl groups attached to a 1,10-phenanthroline core. The presence of fluorine atoms enhances its chemical stability and reactivity, making it a valuable compound in research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,9-Bis(4-fluorophenyl)-1,10-phenanthroline typically involves the reaction of 1,10-phenanthroline with 4-fluorobenzaldehyde in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include:
Temperature: The reaction is usually conducted at elevated temperatures to facilitate the formation of the product.
Catalyst: A suitable catalyst, such as a Lewis acid, is used to promote the reaction.
Solvent: Common solvents used in the reaction include ethanol or methanol.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized to ensure high yield and purity of the product. Industrial production may also involve additional purification steps, such as recrystallization or chromatography, to obtain the final product.
化学反应分析
Types of Reactions
2,9-Bis(4-fluorophenyl)-1,10-phenanthroline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Reagents such as Grignard reagents or organolithium compounds are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinone derivatives, while reduction may yield hydroxy derivatives.
科学研究应用
2,9-Bis(4-fluorophenyl)-1,10-phenanthroline has a wide range of applications in scientific research, including:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its potential therapeutic properties, including anticancer activity.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic solar cells.
作用机制
The mechanism of action of 2,9-Bis(4-fluorophenyl)-1,10-phenanthroline involves its interaction with specific molecular targets. In biological systems, the compound may bind to DNA or proteins, leading to changes in their structure and function. The fluorine atoms enhance the compound’s ability to penetrate cell membranes and interact with intracellular targets. The exact pathways involved depend on the specific application and target.
相似化合物的比较
Similar Compounds
2,9-Bis(4-chlorophenyl)-1,10-phenanthroline: Similar structure but with chlorine atoms instead of fluorine.
2,9-Bis(4-methylphenyl)-1,10-phenanthroline: Contains methyl groups instead of fluorine.
2,9-Bis(4-nitrophenyl)-1,10-phenanthroline: Contains nitro groups instead of fluorine.
Uniqueness
2,9-Bis(4-fluorophenyl)-1,10-phenanthroline is unique due to the presence of fluorine atoms, which enhance its chemical stability and reactivity. The fluorine atoms also contribute to the compound’s ability to interact with biological targets, making it a valuable compound in various research applications.
属性
CAS 编号 |
647375-48-2 |
|---|---|
分子式 |
C24H14F2N2 |
分子量 |
368.4 g/mol |
IUPAC 名称 |
2,9-bis(4-fluorophenyl)-1,10-phenanthroline |
InChI |
InChI=1S/C24H14F2N2/c25-19-9-3-15(4-10-19)21-13-7-17-1-2-18-8-14-22(28-24(18)23(17)27-21)16-5-11-20(26)12-6-16/h1-14H |
InChI 键 |
IQZBDVWIGQKWMR-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C3=C1C=CC(=N3)C4=CC=C(C=C4)F)N=C(C=C2)C5=CC=C(C=C5)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


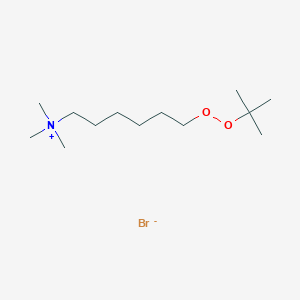
![4-(1-(tert-butyldimethylsilyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)-N,N-dimethylbenzenamine](/img/structure/B12580559.png)
![3-{[(4-Methoxyphenyl)methyl]sulfanyl}cyclohex-2-en-1-one](/img/structure/B12580560.png)
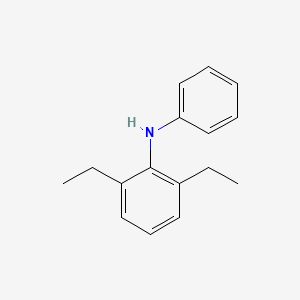
![Chloro(dimethyl){[(1R)-1-(naphthalen-1-yl)cyclohexa-2,4-dien-1-yl]methyl}silane](/img/structure/B12580569.png)
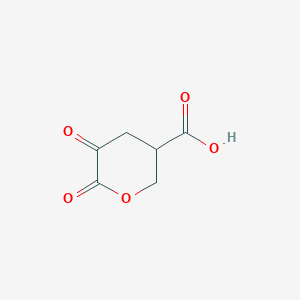
![1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 3-bromo-2-(bromomethyl)-4-chloro-, methyl ester](/img/structure/B12580588.png)


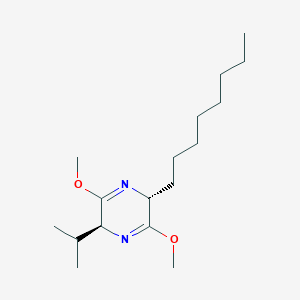
![Benzamide, N-[(4-chlorophenyl)methyl]-2-hydroxy-5-methoxy-](/img/structure/B12580613.png)
